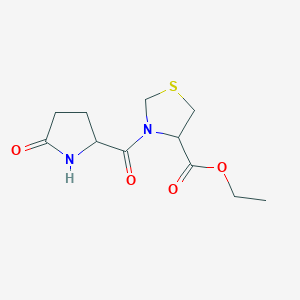
Pidotimod Impurity Eeter
描述
Pidotimod Impurity Eeter is a compound related to Pidotimod, a synthetic dipeptide with immunomodulatory properties. Pidotimod is known for its role in enhancing the immune response, particularly in respiratory diseases. The impurity Eeter is a byproduct formed during the synthesis of Pidotimod and is important for quality control and analysis in pharmaceutical production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pidotimod Impurity Eeter typically involves the reaction of L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid. The process begins with the addition of L-thioproline ethyl ester hydrochloride and dichloromethane into a reaction vessel, followed by the addition of sodium hydroxide solution to maintain a specific pH. The mixture is then subjected to phase separation and washing steps. The organic phase is dried, and L-pyroglutamic acid is added. The reaction proceeds with the addition of a mixed solution of DCC (dicyclohexylcarbodiimide) and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. High-pressure liquid chromatography is often used to analyze and control the quality of the produced impurity .
化学反应分析
Types of Reactions
Pidotimod Impurity Eeter undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: A reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as dichloromethane and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
科学研究应用
Pidotimod Impurity Eeter has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Studied for its potential effects on cellular processes and immune response.
Medicine: Investigated for its role in modulating immune responses and its potential therapeutic applications.
Industry: Utilized in the pharmaceutical industry for the development and quality control of immunomodulatory drugs
作用机制
The mechanism of action of Pidotimod Impurity Eeter involves its interaction with various molecular targets and pathways. It is known to inhibit tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus. These modulatory effects on ERK and NFκB signaling are thought to enhance the immune response by increasing toll-like receptor expression and promoting the maturation of dendritic cells .
相似化合物的比较
Similar Compounds
Pidotimod: The parent compound, known for its immunomodulatory properties.
Thiazolidine-4-carboxylic acid: A related compound used in the synthesis of Pidotimod.
L-pyroglutamic acid: Another related compound involved in the synthesis process.
Uniqueness
Pidotimod Impurity Eeter is unique due to its specific formation during the synthesis of Pidotimod. Its presence and concentration are critical for quality control in pharmaceutical production, making it an important compound for ensuring the efficacy and safety of immunomodulatory drugs .
属性
IUPAC Name |
ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMOYCRECBXXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















